molecular formula C21H28N2O4S2 B1173247 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

Cat. No.: B1173247
M. Wt: 436.585
InChI Key: XJMFGTGZBRQZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is a synthetic compound belonging to the class of sulfonyl piperazines. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine: A closely related compound with similar structural features but different substitution patterns.

    1,4-Bis[(2,4-dimethylphenyl)sulfonyl]piperazine: Another similar compound with a different substitution on the piperazine ring.

Uniqueness

1,4-Bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H28N2O4S2

Molecular Weight

436.585

IUPAC Name

1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2-methylpiperazine

InChI

InChI=1S/C21H28N2O4S2/c1-15-6-8-20(17(3)12-15)28(24,25)22-10-11-23(19(5)14-22)29(26,27)21-9-7-16(2)13-18(21)4/h6-9,12-13,19H,10-11,14H2,1-5H3

InChI Key

XJMFGTGZBRQZAJ-UHFFFAOYSA-N

SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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